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Core Summary

The Nucleoprotein (396-404) peptide, with the amino acid sequence Phe-GIn-Pro-GIn-Asn-Gly-
GIn-Phe-lle (FQPQNGQFI), is a well-characterized immunodominant epitope derived from the
nucleoprotein of the Lymphocytic Choriomeningitis Virus (LCMV).[1][2][3][4][5] This peptide is
specifically recognized by CD8+ T cells in the context of the murine Major Histocompatibility
Complex (MHC) class | molecule H-2D(b).[1][3] Its high immunogenicity and defined genetic
origin make it a critical tool in immunological research, particularly in studies of T-cell
responses to viral infections, vaccine development, and cancer immunotherapy.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the Nucleoprotein (396-
404) peptide, focusing on its role in eliciting and quantifying T-cell responses.

Table 1: Magnitude of NP(396-404)-Specific CD8+ T-Cell Response
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Experiment ) . ) Measureme
Time Point Tissue Result Reference
al Model nt
C57BL/6 Percentage
o Day 8 post-
mice infected ) Spleen of total CD8+  ~20-30% [6]
infection
with LCMV T cells
C57BL/6 Number of
o Day 15 post- N
mice infected ] Spleen specific CD8+  3-5 x 1076 [7]
infection
with LCMV T cells
C57BL/6
mice infected  Day 5 post- In vivo
) ) ] Spleen S ~60-80% [8]
with LCMV- infection specific killing
WE

Table 2: Functional Avidity of NP(396-404)-Specific CTLs

Assay Parameter Value Reference
In vitro cytotoxicity Peptide concentration

_ . 107-10 to 1011 M [9]
assay for half-maximal lysis

Experimental Protocols

Detailed methodologies for key experiments involving the Nucleoprotein (396-404) peptide are
provided below. These protocols are synthesized from multiple research sources to provide a
comprehensive guide.

Intracellular Cytokine Staining (ICS) for IFN-y

This protocol is used to identify and quantify NP(396-404)-specific CD8+ T cells based on their
production of interferon-gamma (IFN-y) upon peptide stimulation.

Materials:

 Single-cell suspension from spleen or other tissues of LCMV-infected mice.
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Complete RPMI-1640 medium.

NP(396-404) peptide (FQPQNGQFI).

Brefeldin A (e.g., GolgiPlug).

Anti-mouse CD8a antibody (fluorescently conjugated).
Anti-mouse IFN-y antibody (fluorescently conjugated).
Fixation/Permeabilization buffers.

Flow cytometer.

Procedure:

Prepare a single-cell suspension from the desired tissue (e.g., spleen) of LCMV-infected

mice.
Adjust the cell concentration to 1 x 1076 cells/well in a 96-well plate.

Stimulate the cells with the NP(396-404) peptide at a final concentration of 1 pg/ml for 5-6
hours at 37°C. Include a negative control (no peptide) and a positive control (e.qg.,
PMA/lonomycin).

Add Brefeldin A at the beginning of the stimulation to inhibit cytokine secretion.
After incubation, wash the cells and stain for the surface marker CD8a.

Fix and permeabilize the cells using a commercial kit according to the manufacturer's
instructions.

Stain for intracellular IFN-y with a fluorescently conjugated antibody.
Wash the cells and acquire the data on a flow cytometer.

Analyze the data by gating on CD8+ lymphocytes and quantifying the percentage of IFN-y-
positive cells.
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In Vivo Cytotoxicity Assay

This assay measures the cytotoxic T lymphocyte (CTL) activity against NP(396-404)-pulsed
target cells in vivo.

Materials:
e Splenocytes from naive C57BL/6 mice (for target cells).
o NP(396-404) peptide.

o Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., high and

low).
o LCMV-infected recipient mice and control naive mice.
o Flow cytometer.

Procedure:

Prepare a single-cell suspension of splenocytes from a naive C57BL/6 mouse.
o Divide the splenocytes into two populations.

o Pulse one population with the NP(396-404) peptide (1 pg/ml) for 1 hour at 37°C. The other
population serves as the unpulsed control.

o Label the peptide-pulsed population with a high concentration of CFSE (CFSE”high) and the
unpulsed population with a low concentration of CFSE (CFSE”ow).

e Mix the two labeled populations at a 1:1 ratio.
« Inject the cell mixture intravenously into LCMV-infected and naive control mice.

o After 16-24 hours, harvest spleens from the recipient mice and prepare single-cell
suspensions.

e Analyze the cell populations by flow cytometry, gating on the CFSE-labeled cells.
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o Calculate the percentage of specific lysis using the following formula: [1 - (ratio in infected /
ratio in naive)] x 100, where the ratio is %CFSE”"high / %CFSE”low.

MHC Class | Tetramer Staining

This technique allows for the direct visualization and quantification of NP(396-404)-specific
CD8+ T cells using fluorescently labeled MHC-peptide complexes.

Materials:

Single-cell suspension from spleen, blood, or other tissues.

H-2D(b) tetramer complexed with the NP(396-404) peptide, conjugated to a fluorochrome
(e.g., PE or APC).

Anti-mouse CD8a antibody (fluorescently conjugated with a different fluorochrome).

Flow cytometer.

Procedure:

Prepare a single-cell suspension from the tissue of interest.

e Incubate approximately 1-2 x 10”6 cells with the H-2D(b)/NP(396-404) tetramer for 30-60
minutes at 37°C or room temperature in the dark.

e Wash the cells to remove unbound tetramer.

 Stain the cells with a fluorescently conjugated anti-CD8a antibody for 30 minutes on ice.
e Wash the cells and resuspend in FACS buffer.

e Acquire the data on a flow cytometer.

» Analyze the data by gating on the CD8+ lymphocyte population and then quantifying the
percentage of tetramer-positive cells.

Visualizations
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The following diagrams illustrate the workflows of the key experimental protocols described
above.
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Caption: Workflow for Intracellular Cytokine Staining.
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Caption: Workflow for In Vivo Cytotoxicity Assay.
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Caption: Workflow for MHC Class | Tetramer Staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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